N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
Description
This compound features a benzoxazepin core (a seven-membered heterocyclic ring containing oxygen and nitrogen) fused to a benzene ring, substituted with a chlorine atom at the 7-position and a keto group at the 3-position. The ethyl linker connects this core to an acetamide group bearing a 3,5-dimethylisoxazole moiety. The isoxazole substituent may enhance metabolic stability or modulate lipophilicity, while the acetamide group could facilitate hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-11-15(12(2)26-21-11)8-17(23)20-5-6-22-9-13-7-14(19)3-4-16(13)25-10-18(22)24/h3-4,7H,5-6,8-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUYYVIETVTTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide typically involves multi-step organic reactions. The process usually starts with the formation of the benzo[f][1,4]oxazepin-3-one ring, followed by functionalization to introduce the chlorine atom. Next, the isoxazole ring is synthesized separately. The final steps involve linking the two moieties through an ethyl chain and finishing the molecule with an acetamide group. These reactions may require catalysts, specific temperature and pH conditions, and protection/deprotection steps to control functional group reactivity.
Industrial Production Methods: In an industrial setting, the production would likely involve optimized routes to maximize yield and purity. Techniques such as high-throughput screening, continuous flow reactions, and automated synthesis might be employed. The availability of starting materials, reaction scalability, and environmental considerations (such as waste minimization) are critical factors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzo[f][1,4]oxazepin-3-one ring can undergo various oxidative transformations, often producing ketones or carboxylic acids.
Reduction: Hydrogenation reactions could reduce the carbonyl groups, resulting in alcohols or secondary amines.
Substitution: Halogen atoms in the compound facilitate nucleophilic substitution reactions, where functional groups like amines or thiols can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation with palladium or platinum catalysts are typical.
Substitution: Nucleophiles such as sodium methoxide, ammonia, or thiourea can be used under basic or neutral conditions.
Major Products: These reactions typically yield a range of products depending on the reagents and conditions. For instance, oxidative reactions may produce chlorinated carboxylic acids, while reductive processes might yield alcohol derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and substitution. For instance:
- Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or potassium permanganate.
- Substitution Reactions: The chloro group on the oxazepine ring can be replaced by nucleophiles such as amines or alkoxides under specific conditions.
Biology
The biological applications of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide have been a focus of research due to its potential interactions with biological macromolecules. Notable findings include:
-
Anti-Cancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives displayed IC50 values ranging from 26.75 to 28.85 µg/mL against HCT116 colorectal cancer cells.
Compound IC50 (µg/mL) Cancer Cell Line 7c 28.85 ± 3.26 HCT116 7j 26.75 ± 3.50 HCT116 - Anti-Inflammatory Activity: The compound has been evaluated for its ability to modulate pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha (TNFα). Research indicates significant reductions in these cytokines in vitro.
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is required to elucidate its effectiveness against specific pathogens.
Medicine
The therapeutic potential of this compound is being explored for several medical applications:
- Pharmacological Properties: Its structural features indicate possible pharmacological activities that could lead to the development of new pharmaceuticals targeting cancer and inflammatory diseases.
Study on Anti-Cancer Activity
A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives and assessed their cytotoxic effects on HCT116 cells. The findings demonstrated significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation.
Study on Inflammatory Response
Another investigation focused on the anti-inflammatory properties of related compounds showed effective inhibition of TNF-induced necroptosis in human monocytic U937 cells. This suggests potential therapeutic applications for conditions characterized by excessive inflammation.
Mechanism of Action
The compound's effects are mediated through its interactions with various molecular targets. The chlorinated benzo[f][1,4]oxazepin-3-one ring can interact with proteins or enzymes, altering their function. The isoxazole ring may modulate signal transduction pathways, influencing cellular processes. Its mechanism involves binding to target sites, either activating or inhibiting biological pathways depending on the specific context and compound configuration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoxazepin/Benzoxazine Cores
Key Observations :
- Substituent Effects : The 3,5-dimethylisoxazole group in the target compound contrasts with the oxadiazole or coumarin moieties in analogues. Isoxazoles are electron-deficient and may engage in π-π stacking or dipole interactions, whereas oxadiazoles (e.g., in ) often improve metabolic stability .
Acetamide-Containing Analogues
Research Findings and Functional Implications
- Hydrogen-Bonding Patterns : The acetamide group and keto oxygen in the benzoxazepin core likely form hydrogen-bonding networks critical for target engagement, analogous to Etter’s rules for molecular aggregation .
- Chlorine Substituent: The 7-Cl atom may enhance electron-withdrawing effects, stabilizing the keto-enol tautomer and influencing redox properties or binding affinity .
- Comparative Bioactivity: While direct activity data for the target compound is absent, benzoxazepin derivatives are reported as GABA modulators or kinase inhibitors.
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[f][1,4]oxazepine core substituted with a chloro group and an isoxazole moiety , which are known to influence its biological interactions. The molecular formula is with a molecular weight of approximately 364.83 g/mol. Its structural components suggest potential interactions with various biological targets.
Research indicates that compounds similar to this compound often exhibit antiproliferative and antimicrobial activities. The exact mechanism of action is not fully elucidated; however, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds. For instance:
- A study on similar oxazepine derivatives demonstrated significant activity against various cancer cell lines, including breast and colon cancer cells. The antiproliferative effects were attributed to the inhibition of cell cycle progression and induction of apoptosis .
Antimicrobial Activity
The compound's structural features suggest it may also possess antimicrobial properties . Compounds with similar oxazepine and isoxazole structures have shown activity against both Gram-positive and Gram-negative bacteria. For example:
Case Studies
- Screening for Antiproliferative Activity : In vitro assays revealed that derivatives of benzo[f][1,4]oxazepine exhibited IC50 values in the nanomolar range against various cancer cell lines. A specific derivative showed an IC50 of 10 nM against U937 cells, indicating potent activity .
- Kinase Selectivity Profiles : The compound was tested for its ability to inhibit RIP1 kinase, a target implicated in necroptosis and inflammation. Results showed a significant inhibitory effect with selectivity over other kinases tested .
Q & A
Q. What are the critical factors in designing a synthetic route for this compound?
- Methodological Answer : The synthesis requires multi-step optimization with careful control of reaction parameters:
- Temperature : Reactions often proceed at reflux conditions (e.g., 80–100°C) to ensure completion while minimizing side products .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane, DMF) or ethanol are preferred for intermediates, while inert solvents (e.g., THF) prevent unwanted hydrolysis .
- Catalysts : Bases like triethylamine or DBU are used to deprotonate intermediates and drive amide bond formation .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (petroleum ether/ethyl acetate mixtures) ensure high purity (>95%) .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is used:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, with key signals for the benzoxazepine carbonyl (~170 ppm) and isoxazole methyl groups (~2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 446.12) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity and detects trace impurities .
Q. What strategies ensure the compound's stability during storage and handling?
- Methodological Answer :
- Storage Conditions : Lyophilized powder stored at –20°C under argon to prevent oxidation and hydrolysis .
- Solubility : DMSO or ethanol is used for stock solutions, with aliquots frozen to avoid freeze-thaw degradation .
- Stability Assays : Periodic HPLC analysis (e.g., every 3 months) detects degradation products like hydrolyzed oxazepine or acetamide moieties .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict by-products?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction intermediates (e.g., transition states of ring-closing steps) to predict activation energies and selectivity .
- Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) identify competing pathways, such as undesired dimerization or oxidation .
- Machine Learning : Training models on existing benzoxazepine synthesis data predicts optimal solvent/base combinations for new derivatives .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use validated protocols (e.g., IC determination via fluorescence polarization for receptor binding) to reduce variability .
- Metabolic Stability Testing : Microsomal assays (human liver microsomes, NADPH cofactor) assess whether discrepancies arise from compound degradation .
- Structural Analog Comparison : Benchmark activity against structurally similar compounds (e.g., 7-fluoro or 3,5-dimethyl analogs) to identify SAR trends .
Q. What advanced techniques elucidate the compound's mechanism of action in pharmacological studies?
- Methodological Answer :
- Crystallography : Co-crystallization with target proteins (e.g., GPCRs) reveals binding modes and key interactions (e.g., hydrogen bonds with the oxazepine carbonyl) .
- Kinetic Analysis : Surface Plasmon Resonance (SPR) measures on/off rates for receptor-ligand interactions .
- Gene Knockdown Models : siRNA silencing of putative targets (e.g., vasopressin V2 receptors) confirms functional relevance .
Q. How to address low yields in the final amidation step?
- Methodological Answer :
- Coupling Reagents : Replace EDCl/HOBt with newer reagents like HATU or PyAOP for higher efficiency .
- In Situ Activation : Pre-activate the carboxylic acid intermediate using TBTU before adding the amine .
- Solvent Screening : Test mixed solvents (e.g., DCM:DMF 9:1) to balance solubility and reactivity .
Data Analysis & Optimization
Q. How to analyze conflicting spectral data (e.g., unexpected NMR signals)?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals, particularly for overlapping proton environments in the benzoxazepine core .
- Isotopic Labeling : Introduce C or N labels at suspected reactive sites to track structural changes .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogens at position 7, varied isoxazole substituents) .
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .
- 3D-QSAR : CoMFA or CoMSIA models map electrostatic/hydrophobic fields to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
